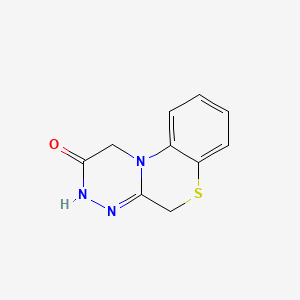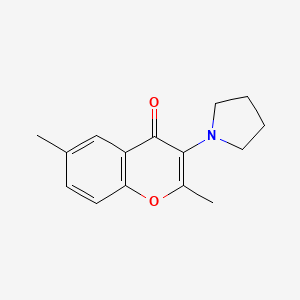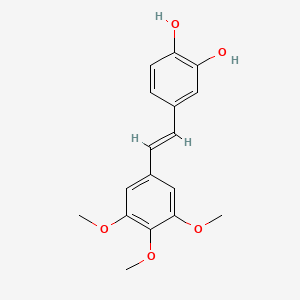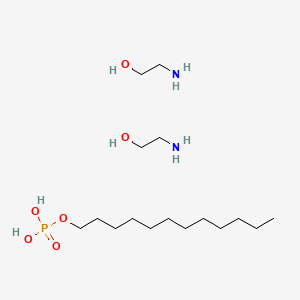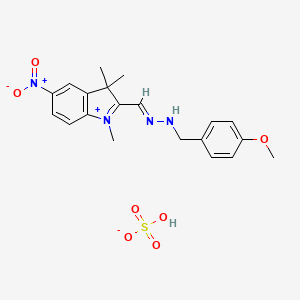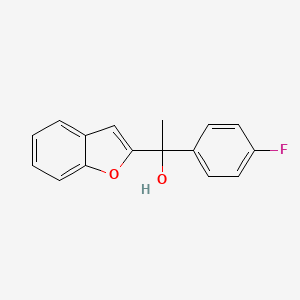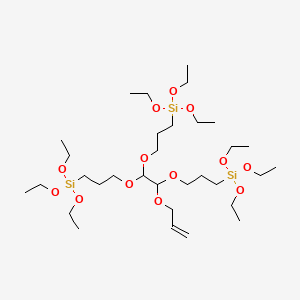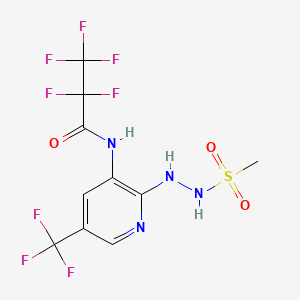
Methanesulfonic acid, 2-(3-((2,2,3,3,3-pentafluoro-1-oxopropyl)amino)-5-(trifluoromethyl)-2-pyridinyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonic acid, 2-(3-((2,2,3,3,3-pentafluoro-1-oxopropyl)amino)-5-(trifluoromethyl)-2-pyridinyl)hydrazide is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, 2-(3-((2,2,3,3,3-pentafluoro-1-oxopropyl)amino)-5-(trifluoromethyl)-2-pyridinyl)hydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems and real-time monitoring can help optimize the reaction conditions and improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonic acid, 2-(3-((2,2,3,3,3-pentafluoro-1-oxopropyl)amino)-5-(trifluoromethyl)-2-pyridinyl)hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific reaction pathway and conditions. For example, oxidation reactions may yield different sulfonic acid derivatives, while reduction reactions can produce various hydrazine compounds.
Aplicaciones Científicas De Investigación
Methanesulfonic acid, 2-(3-((2,2,3,3,3-pentafluoro-1-oxopropyl)amino)-5-(trifluoromethyl)-2-pyridinyl)hydrazide has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It can be used in biochemical assays and as a probe to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which methanesulfonic acid, 2-(3-((2,2,3,3,3-pentafluoro-1-oxopropyl)amino)-5-(trifluoromethyl)-2-pyridinyl)hydrazide exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This can lead to changes in cellular processes and physiological responses.
Comparación Con Compuestos Similares
Methanesulfonic acid, 2-(3-((2,2,3,3,3-pentafluoro-1-oxopropyl)amino)-5-(trifluoromethyl)-2-pyridinyl)hydrazide can be compared with other similar compounds, such as:
- Propanoic acid, pentafluoro-, 4-[1-methyl-2-(2,2,3,3,3-pentafluoro-1-oxopropoxy)ethoxy]butyl ester
- 2,2,3,3,3-Pentafluoropropanoic acid 2-methoxy-4-[2-[methyl(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]-1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)ethyl]phenyl ester
These compounds share similar structural features, such as the presence of multiple fluorine atoms and specific functional groups. this compound is unique in its specific arrangement of atoms and its distinct chemical properties.
Propiedades
Número CAS |
141283-83-2 |
|---|---|
Fórmula molecular |
C10H8F8N4O3S |
Peso molecular |
416.25 g/mol |
Nombre IUPAC |
2,2,3,3,3-pentafluoro-N-[2-(2-methylsulfonylhydrazinyl)-5-(trifluoromethyl)pyridin-3-yl]propanamide |
InChI |
InChI=1S/C10H8F8N4O3S/c1-26(24,25)22-21-6-5(2-4(3-19-6)9(13,14)15)20-7(23)8(11,12)10(16,17)18/h2-3,22H,1H3,(H,19,21)(H,20,23) |
Clave InChI |
JKJZIHPGFXCGOB-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NNC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]ethyl-trimethylazanium](/img/structure/B12716777.png)
![[3-chloro-4-[[4-[2-(dimethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]-trimethylazanium;hydrogen sulfate](/img/structure/B12716778.png)


